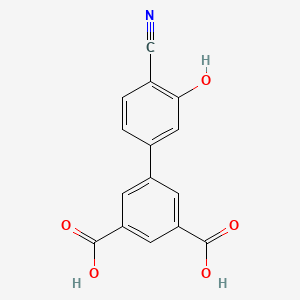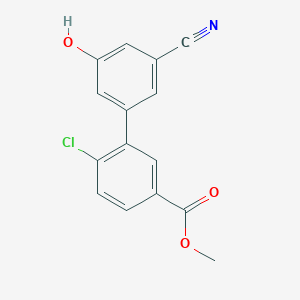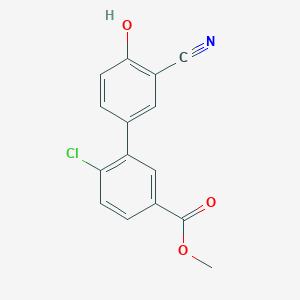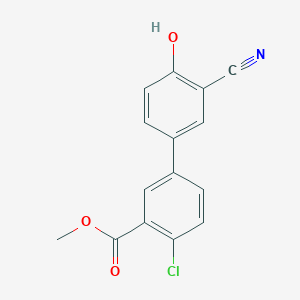
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95% (hereafter referred to as 5-CMC-95%) is a synthetic compound belonging to the class of phenols. It is used in a wide range of scientific research applications, such as in the synthesis of organic compounds, in drug discovery, and in biochemical and physiological studies. 5-CMC-95% is a white crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 213-215°C. It has been used in various laboratory experiments due to its ability to be easily synthesized and its low cost.
Scientific Research Applications
5-CMC-95% has a wide range of scientific research applications. It has been used in the synthesis of organic compounds, such as esters and amides, and in the synthesis of pharmaceuticals. It has also been used in drug discovery, as it can be used to investigate the activity of a drug candidate. In addition, 5-CMC-95% has been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 5-CMC-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. This inhibition of enzymes prevents the metabolism of the drug and therefore increases its bioavailability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMC-95% are not fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 5-CMC-95% has been shown to reduce the toxicity of certain drugs and to reduce the risk of liver damage.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-CMC-95% in laboratory experiments is its low cost and easy synthesis. Additionally, it is relatively safe to use and has a wide range of applications. However, there are some limitations to using 5-CMC-95% in laboratory experiments. For example, it is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 5-CMC-95% is not fully understood, so it is difficult to predict its effects.
Future Directions
There are several potential future directions for the use of 5-CMC-95%. For example, further research could be conducted to explore the mechanism of action of 5-CMC-95% and to investigate its potential therapeutic applications. In addition, further research could be conducted to investigate the effects of 5-CMC-95% on drug metabolism and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the safety and efficacy of 5-CMC-95% in humans and animals.
Synthesis Methods
The synthesis of 5-CMC-95% is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenyl cyanide and a base, such as sodium hydroxide, to form a salt. The second step involves the reaction of the salt with an acid, such as hydrochloric acid, to form the desired 5-CMC-95%.
properties
IUPAC Name |
methyl 2-chloro-4-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)13-3-2-10(7-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASHUDKEZNLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684984 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261918-56-2 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)

![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)


